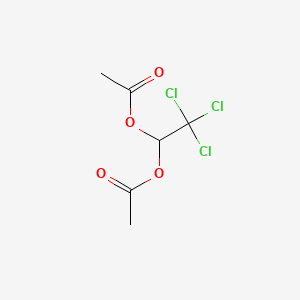

2,2,2-Trichloroethane-1,1-diyl Diacetate

Description

However, the term "2,2,2-trichloroethane-1,1-diyl" is frequently associated with dichlorodiphenyltrichloroethane (DDT) and its structural analogs. DDT, with the IUPAC name 1,1′-(2,2,2-trichloroethane-1,1-diyl)bis(4-chlorobenzene), is a historically significant organochlorine pesticide . Its structure consists of a central trichloroethane moiety linked to two chlorobenzene rings.

Properties

Molecular Formula |

C6H7Cl3O4 |

|---|---|

Molecular Weight |

249.5 g/mol |

IUPAC Name |

(1-acetyloxy-2,2,2-trichloroethyl) acetate |

InChI |

InChI=1S/C6H7Cl3O4/c1-3(10)12-5(6(7,8)9)13-4(2)11/h5H,1-2H3 |

InChI Key |

IWIWETTVPPKULN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC(C(Cl)(Cl)Cl)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trichloroethane-1,1-diyl Diacetate can be synthesized through the acetylation of 2,2,2-trichloroethane-1,1-diol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the complete conversion of the diol to the diacetate.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-Trichloroethane-1,1-diyl Diacetate involves large-scale acetylation processes. The reaction is conducted in a reactor where 2,2,2-trichloroethane-1,1-diol is mixed with acetic anhydride and a catalyst. The mixture is heated to a specific temperature to facilitate the reaction, and the product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethane-1,1-diyl Diacetate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield 2,2,2-trichloroethane-1,1-diol and acetic acid.

Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the acetate groups.

Major Products Formed

Hydrolysis: 2,2,2-Trichloroethane-1,1-diol and acetic acid.

Reduction: Dichloroethane or monochloroethane derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trichloroethane-1,1-diyl Diacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethane-1,1-diyl Diacetate involves its interaction with molecular targets such as enzymes and proteins. The compound can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. Additionally, the trichloro group can interact with cellular components, potentially leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Structural and Functional Analogues

DDT (Dichlorodiphenyltrichloroethane)

- Chemical Formula : C₁₄H₉Cl₅

- Use : Broad-spectrum insecticide for malaria control and agriculture .

- Toxicity : Median lethal concentration (LC₅₀) varies across species; significant bioaccumulation and endocrine disruption reported .

- Persistence : High environmental persistence (half-life > 15 years in soil) due to resistance to hydrolysis and photodegradation .

- Degradation : Electrochemical reduction at silver cathodes yields less toxic products like dichlorodiphenylethane (DDE) .

DDD (Dichlorodiphenyldichloroethane)

- Chemical Formula : C₁₄H₁₀Cl₄

- Use : Metabolite of DDT and standalone pesticide .

- Toxicity : Lower acute toxicity compared to DDT but exhibits similar bioaccumulative properties .

- Persistence : Moderately persistent, with degradation pathways involving reductive dechlorination .

Methoxychlor

- Chemical Formula : C₁₆H₁₅Cl₃O₂

- Use : DDT replacement with lower environmental persistence .

- Toxicity : Less bioaccumulative than DDT but still disrupts estrogen receptors .

- Degradation: Rapid breakdown via photolysis and microbial action; electrochemical reduction yields non-toxic diphenylethane derivatives .

Chloral Hydrate (2,2,2-Trichloro-1,1-ethanediol)

Comparative Data Table

Key Research Findings

Electrochemical Degradation :

- DDT and methoxychlor undergo reductive dechlorination at silver cathodes, producing less chlorinated derivatives. Methoxychlor degrades faster due to methoxy groups enhancing electron transfer .

Environmental Persistence :

- DDT’s persistence is linked to its stable trichloroethane core, whereas methoxychlor’s methoxy substituents accelerate degradation .

Toxicity Mechanisms :

- DDT and DDD disrupt ion channels in neuronal membranes, while methoxychlor primarily targets estrogen receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.